molecular formula C13H11N3O3S2 B4985090 N-{[(4-methyl-2-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide

N-{[(4-methyl-2-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide

Cat. No. B4985090
M. Wt: 321.4 g/mol
InChI Key: CKFMBRVMVDSLCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(4-methyl-2-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide, also known as MNPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule belongs to the class of thiol-reactive compounds and has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-{[(4-methyl-2-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide involves the reaction of its dithiocarbamate group with thiol groups in proteins and peptides. This reaction forms a stable thioether linkage between N-{[(4-methyl-2-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide and the thiol-containing molecule, which can be detected using spectroscopic techniques. The selectivity of N-{[(4-methyl-2-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide for thiols is due to the fact that the dithiocarbamate group is more reactive towards thiols than other functional groups such as amines and carboxylic acids.
Biochemical and Physiological Effects:
N-{[(4-methyl-2-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide has been shown to have a wide range of biochemical and physiological effects. In addition to its use as a thiol-reactive probe, N-{[(4-methyl-2-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide has been shown to inhibit the activity of a variety of enzymes that contain thiol groups in their active sites. This includes enzymes such as caspases, which play a critical role in apoptosis, and protein tyrosine phosphatases, which are involved in signal transduction pathways. N-{[(4-methyl-2-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide has also been shown to induce oxidative stress in cells, leading to the activation of stress response pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{[(4-methyl-2-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide in lab experiments is its selectivity for thiols. This makes it a useful tool for studying the role of thiols in biological systems. Additionally, N-{[(4-methyl-2-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide is relatively easy to synthesize and can be obtained in high purity. However, there are also some limitations to using N-{[(4-methyl-2-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide. One limitation is that it can only react with thiols that are accessible to the solvent. This means that it may not be able to detect thiols that are buried within the interior of a protein. Additionally, N-{[(4-methyl-2-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide can be toxic to cells at high concentrations, which may limit its use in some experiments.

Future Directions

There are several future directions for research on N-{[(4-methyl-2-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide. One area of research is the development of new thiol-reactive probes that have improved selectivity and sensitivity for thiols. Another area of research is the use of N-{[(4-methyl-2-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide in combination with other probes to study the role of thiols in complex biological systems. Finally, there is also potential for the use of N-{[(4-methyl-2-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide in the development of new therapeutics that target thiol-containing molecules. Overall, N-{[(4-methyl-2-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide is a promising tool for studying the role of thiols in biological systems and has the potential to lead to new discoveries in the field of biochemistry and molecular biology.

Synthesis Methods

N-{[(4-methyl-2-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide can be synthesized using a multi-step process that involves the reaction of 4-methyl-2-nitroaniline with carbon disulfide and sodium hydroxide to form the corresponding dithiocarbamate. This intermediate is then reacted with 2-thiophenecarboxylic acid to yield N-{[(4-methyl-2-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide. The purity of the final product can be confirmed using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry.

Scientific Research Applications

N-{[(4-methyl-2-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide has been used extensively in scientific research as a thiol-reactive probe for the detection and quantification of thiols in biological systems. Thiols are important biomolecules that play a critical role in a variety of cellular processes, including redox signaling, protein folding, and enzyme catalysis. N-{[(4-methyl-2-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide has been shown to selectively react with thiols in a variety of proteins and peptides, making it a useful tool for studying the role of thiols in biological systems.

properties

IUPAC Name

N-[(4-methyl-2-nitrophenyl)carbamothioyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S2/c1-8-4-5-9(10(7-8)16(18)19)14-13(20)15-12(17)11-3-2-6-21-11/h2-7H,1H3,(H2,14,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKFMBRVMVDSLCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=CS2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-methyl-2-nitrophenyl)carbamothioyl]thiophene-2-carboxamide

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